Chloromethyl 3-methylbutanoate
Description
Contextualization within Halogenated Ester Chemistry
Chloromethyl 3-methylbutanoate belongs to the family of halogenated esters, which are characterized by the presence of a halogen atom in the alcohol-derived portion of the ester. Specifically, it is a chloromethyl ester, a subclass known for its heightened reactivity. The chloromethyl group (-CH2Cl) significantly influences the molecule's electrophilicity, making the methylene (B1212753) carbon susceptible to nucleophilic attack. This reactivity is a hallmark of chloromethyl esters and is a key factor in their synthetic applications.
The general structure of chloromethyl esters makes them valuable intermediates. The ester functional group itself offers a site for various chemical transformations, while the chloromethyl moiety provides a reactive handle for introducing new functional groups or for constructing larger molecular frameworks. This dual functionality is a defining characteristic of their role in synthetic chemistry.
Significance as a Versatile Chemical Synthon
In the realm of organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential starting material for its synthesis. This compound serves as a practical synthetic equivalent for various synthons. The chloromethyl group, being a good leaving group, allows the molecule to act as an alkylating agent. This reactivity enables the formation of new carbon-carbon and carbon-heteroatom bonds, a fundamental process in the construction of complex organic molecules.
The utility of chloromethyl esters as synthons is well-documented. They can react with a variety of nucleophiles, leading to the introduction of the 3-methylbutanoyloxy group into other molecules. This versatility makes this compound a valuable tool for chemists seeking to build intricate molecular architectures. For instance, chloromethyl esters are known to react with carboxylic acids in the presence of a base to form acylals. researchgate.net
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 82504-50-5 |
| Molecular Formula | C6H11ClO2 |
| InChI Key | GDUQVLASZBFABN-UHFFFAOYSA-N |
| Physical Form | liquid |
Source: Sigma-Aldrich sigmaaldrich.com
Table 2: Research Findings on the Reactivity of Related Halogenated Esters
| Reactant | Reagent(s) | Product Type | Research Focus |
|---|---|---|---|
| Chloromethyl esters | Carboxylic acids, base | Acylals | Synthesis of prodrug motifs researchgate.net |
| Chloromethyl chlorosulfate | Alkyl 1,3-keto esters | Dihydrofuran and tetrahydropyran (B127337) derivatives | Investigation of competitive chloromethylation/chlorination reactions researchgate.net |
| α,β-Unsaturated carboxylic acid chlorides | Formaldehyde (B43269), ferric chloride or stannic chloride catalyst | Chloromethyl esters of α,β-unsaturated carboxylic acids | Development of a process for preparing polymerizable monomers and chemical intermediates google.com |
| Chloromethyl ether | Ethyl acetoacetate, boron trifluoride | Methylenediacetoacetic ester | Study of C-alkylation reactions acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
chloromethyl 3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClO2/c1-5(2)3-6(8)9-4-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDUQVLASZBFABN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82504-50-5 | |
| Record name | chloromethyl 3-methylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for Chloromethyl 3 Methylbutanoate and Its Derivatives
Strategies for Chloromethyl Esterification
The formation of the chloromethyl ester group is a key transformation that can be approached from different starting materials. The primary methods involve either the direct chloromethylation of the corresponding carboxylic acid or the use of activated derivatives of the acid.
Direct chloromethylation of a carboxylic acid is a fundamental approach to synthesizing chloromethyl esters. This transformation typically involves reacting the carboxylic acid with a source of formaldehyde (B43269) and hydrogen chloride. An analogous and often more efficient laboratory-scale method involves the reaction between an acid halide and an acetal, catalyzed by a Lewis acid. organic-chemistry.org For instance, zinc(II) salts have been shown to be highly effective catalysts (at levels as low as 0.01 mol%) for the reaction between acetals and acid halides, producing haloalkyl ethers in nearly quantitative yields. organic-chemistry.orgorgsyn.org This general principle can be extended to the synthesis of chloromethyl esters.
A plausible route involves the in-situ generation of a reactive chloromethylating agent. For example, the reaction of dimethoxymethane (B151124) with an acyl chloride, often in the presence of a Lewis acid catalyst, can yield the desired chloromethyl ester. chempanda.com This method provides a high-purity solution of the product and avoids some of the hazardous byproducts associated with older methods. orgsyn.orgchempanda.com
Table 1: Reagents for Chloromethyl Esterification
| Precursor | Reagents | Catalyst Example | Reference |
|---|---|---|---|
| Carboxylic Acid | Paraformaldehyde, HCl | - | orgsyn.org |
| Acyl Chloride | Dimethoxymethane | Zinc(II) salts (e.g., ZnBr₂, Zn(OTf)₂) | organic-chemistry.orgorgsyn.org |
To synthesize chloromethyl 3-methylbutanoate specifically, routes commencing with derivatives of 3-methylbutanoic acid offer high efficiency. The most common strategy involves the conversion of 3-methylbutanoic acid into its more reactive acid chloride, 3-methylbutanoyl chloride. This can be achieved using standard reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). vulcanchem.com
Once the 3-methylbutanoyl chloride is formed, it can be reacted with a suitable formaldehyde equivalent. A well-established procedure for analogous compounds involves the zinc-catalyzed reaction of the acid chloride with dimethoxymethane. This reaction is typically rapid, often completing within a few hours at moderate temperatures, and proceeds in high yield. orgsyn.org The resulting this compound solution can often be used directly in subsequent synthetic steps without the need for isolation, which is advantageous as it minimizes handling of the reactive haloalkyl ester. organic-chemistry.org
Stereoselective and Asymmetric Synthetic Approaches
While this compound itself is an achiral molecule, its derivatives often contain stereogenic centers. The synthesis of these derivatives in an enantiomerically pure form is crucial for applications in pharmaceuticals and materials science. Asymmetric synthesis relies on strategies that can control the three-dimensional arrangement of atoms during a chemical reaction.
A powerful strategy for controlling stereochemistry is the use of a chiral auxiliary. wikipedia.org In this approach, a non-chiral substrate is covalently attached to an optically pure auxiliary molecule. scielo.org.mx The inherent chirality of the auxiliary then directs the stereochemical outcome of subsequent reactions, leading to the formation of one diastereomer in preference to others. researchgate.net After the desired stereocenter has been created, the auxiliary can be cleaved and recovered for reuse. wikipedia.orgresearchgate.net
Commonly used chiral auxiliaries are often derived from readily available natural products like amino acids or camphor. scielo.org.mxresearchgate.net For example, Evans' oxazolidinone auxiliaries and camphor-based sultams are widely employed to direct asymmetric alkylations and aldol (B89426) reactions, which are fundamental carbon-carbon bond-forming reactions. wikipedia.orgresearchgate.net This methodology is highly applicable to the synthesis of chiral derivatives of butanoates, where an auxiliary attached to the ester could be used to control the stereochemistry of reactions at the α- or β-positions. sigmaaldrich.com
Table 2: Examples of Widely Used Chiral Auxiliaries
| Auxiliary Class | Common Precursor | Typical Application | Reference |
|---|---|---|---|
| Oxazolidinones | Amino Alcohols | Asymmetric Alkylations, Aldol Reactions | wikipedia.orgresearchgate.net |
| Camphorsultams | Camphorsulfonic Acid | Asymmetric Alkylations, Diels-Alder Reactions | researchgate.netmdpi.com |
Enantioselective and diastereoselective transformations create stereocenters directly without the need for stoichiometric auxiliaries, often relying on chiral catalysts. mdpi.com These methods are highly atom-economical and are of significant industrial interest. researchgate.net
For butanoate derivatives, several stereoselective transformations have been explored. The stereochemistry of base-catalyzed protonation of enolates derived from β-substituted ethyl butanoates has been studied to understand the factors controlling diastereoselectivity. acs.org Research has shown that stereoelectronic effects, where electronegative substituents guide the approach of an electrophile, can produce high diastereomeric ratios (up to 10:1). acs.org
Another important transformation is the enantioselective reduction of ketones. For instance, the enzymatic reduction of alkyl 3-oxobutanoates using carbonyl reductase can produce optically pure (S)-3-hydroxy esters with excellent enantioselectivity (>99% ee). researchgate.net These chiral hydroxy esters are valuable building blocks for further synthesis. researchgate.net Similarly, enantioselective domino reactions have been developed to construct complex chiral scaffolds from butanoate starting materials using small-molecule organocatalysts. researchgate.net These transformations provide direct access to enantioenriched products that can be further elaborated. harvard.edu
Multi-Step Synthesis of Complex Scaffolds Utilizing this compound
Multi-step synthesis is a strategy used to create complex target molecules through a sequence of chemical reactions. vapourtec.comlibretexts.org In this context, this compound serves as a valuable building block, or "synthon," due to its distinct reactive sites. The chloromethyl group is a potent electrophile, making it highly susceptible to nucleophilic substitution.
This reactivity allows for the introduction of the "(3-methylbutanoyloxy)methyl" moiety onto a wide range of nucleophiles, such as alcohols, phenols, amines, and thiols. This functionality is particularly useful in the design of prodrugs, where a bioactive molecule is temporarily modified to improve its delivery or pharmacokinetic properties. The ester linkage in the resulting conjugate can be designed to be cleaved by enzymes in the body, releasing the active drug.
The general scheme for its use in a multi-step sequence would involve:
Alkylation: Reaction of this compound with a nucleophilic site on a complex molecule (e.g., a hydroxyl or amino group).
Further Transformation: Subsequent reactions on other parts of the newly formed, larger molecule to continue building the final target scaffold. umontreal.cayoutube.com
By serving as a bifunctional linker—containing both a reactive electrophilic site and a cleavable ester group—this compound enables the connection of molecular fragments and the installation of a specific functional group in a planned synthetic sequence. mit.edu
Alkylation and Subsequent Functionalization
The synthesis of this compound, also known as chloromethyl isovalerate, serves as a gateway to a variety of functionalized molecules. The key to its utility lies in the presence of the chloromethyl group, which is a reactive electrophilic site susceptible to nucleophilic attack. This allows for the introduction of diverse functional groups through alkylation reactions.
A prevalent method for the synthesis of chloromethyl esters involves the reaction of the corresponding acyl chloride with a source of formaldehyde, such as paraformaldehyde, in the presence of a Lewis acid catalyst. A notable example, which can be adapted for the synthesis of this compound, is the production of chloromethyl pivalate. In this process, pivaloyl chloride is reacted with paraformaldehyde using zinc chloride (ZnCl₂) as a catalyst and thionyl chloride as a cocatalyst. This reaction is typically carried out without a solvent, which is advantageous for industrial applications as it increases the reaction volume efficiency. The thionyl chloride serves a dual purpose: it reacts with any water present in the paraformaldehyde, preventing the formation of pivalic acid as a byproduct, and the hydrogen chloride generated in this reaction can promote the main reaction.
The general reaction scheme can be represented as follows:
(CH₃)₂CHCH₂COCl + (CH₂O)n --(ZnCl₂, SOCl₂)--> (CH₃)₂CHCH₂COOCH₂Cl
Once synthesized, this compound is a versatile alkylating agent. The chlorine atom can be readily displaced by a variety of nucleophiles in a classic Sₙ2 reaction, leading to the formation of a new carbon-nucleophile bond. This subsequent functionalization allows for the introduction of a wide range of moieties, thereby creating a library of derivatives from a single precursor.
Common nucleophiles that can be employed for the functionalization of this compound include:
Alcohols and Phenols: Reaction with alcohols or phenols in the presence of a base yields the corresponding ether-linked derivatives.
Thiols and Thiophenols: Thiolates, generated from thiols or thiophenols with a base, are excellent nucleophiles that readily displace the chloride to form thioethers.
Amines: Primary and secondary amines can react with this compound to produce the corresponding N-alkylated products.
Carboxylates: The reaction with carboxylate salts results in the formation of acyloxymethyl esters.
The following table provides a summary of representative functionalization reactions of chloromethyl esters:
| Nucleophile | Reagent Example | Product Type |
| Alcohol | Ethanol | Alkoxymethyl ester |
| Thiol | Ethanethiol | Alkylthiomethyl ester |
| Amine | Diethylamine | (Dialkylamino)methyl ester |
| Carboxylate | Sodium Acetate | Acyloxymethyl ester |
Sequential Reaction Strategies for Derivatization
The reactivity of the chloromethyl group in this compound also allows for the implementation of sequential reaction strategies, enabling the construction of more complex molecules. This approach involves the initial functionalization of the chloromethyl group with a nucleophile, which itself contains a functional group that can participate in a subsequent reaction.
A common strategy involves a two-step sequence:
Nucleophilic Substitution: The first step is the displacement of the chloride by a bifunctional nucleophile. This nucleophile possesses a second reactive site that remains dormant during the initial alkylation.
Further Transformation: The newly introduced functional group is then utilized in a subsequent chemical transformation, such as another substitution, an addition, or a cyclization reaction.
For instance, this compound can be reacted with a nucleophile containing a protected functional group. After the initial alkylation, the protecting group can be removed to unveil the reactive site for the next step.
Another sequential strategy involves tandem reactions where the initial product of the nucleophilic substitution undergoes an in-situ transformation. For example, the introduction of a nucleophile could trigger an intramolecular cyclization if a suitable reactive partner is present elsewhere in the molecule.
The following table outlines a hypothetical sequential reaction strategy starting from this compound:
| Step | Reactant | Reagent | Intermediate/Product | Reaction Type |
| 1 | This compound | Sodium azide | Azidomethyl 3-methylbutanoate | Nucleophilic Substitution |
| 2 | Azidomethyl 3-methylbutanoate | Triphenylphosphine, then an aldehyde | Iminophosphorane, then Wittig reaction product | Staudinger-Wittig Reaction |
Elucidation of Reactivity and Reaction Mechanisms
Nucleophilic Substitution Reactions of the Chloromethyl Group
The chlorine atom attached to the methylene (B1212753) group is a good leaving group, making the adjacent carbon an electrophilic site prone to attack by nucleophiles. This reactivity is a cornerstone of the compound's utility in organic synthesis, allowing for the introduction of the 3-methylbutanoyloxymethyl group onto various substrates.
The nucleophilic substitution at the chloromethyl group can proceed through either an SN1 or SN2 mechanism, or a borderline pathway, depending on the reaction conditions. The specific mechanism is highly influenced by the solvent, the nucleophile, and the temperature.
Solvolysis, a reaction where the solvent acts as the nucleophile, is a common method to study these kinetics. quizlet.com The rate of solvolysis is sensitive to both the solvent's nucleophilicity and its ionizing power. researchgate.net Polar protic solvents, capable of stabilizing both the departing chloride ion and any potential carbocation intermediate, can accelerate the reaction. libretexts.org For chloromethyl esters, the mechanism often lies on the SN1-SN2 continuum. While a primary halide typically favors an SN2 pathway, the adjacent ester oxygen can stabilize a developing positive charge on the carbon through resonance, introducing some SN1 character.
Kinetic studies on analogous systems using the extended Grunwald-Winstein equation help to quantify these solvent effects. researchgate.netnih.gov The equation, log(k/k₀) = lN + mY, relates the rate constant (k) in a given solvent to the rate constant in a reference solvent (k₀), the solvent nucleophilicity (N), and the solvent ionizing power (Y). The sensitivity parameters, l and m, provide insight into the transition state's nature. A significant 'l' value suggests a high degree of nucleophilic participation characteristic of an SN2 mechanism, while a large 'm' value points towards significant charge separation and a carbocation-like transition state, typical of an SN1 pathway. researchgate.net For many chloromethyl compounds, both l and m are found to be appreciable, indicating a mechanism with both nucleophilic solvent assistance and significant charge separation at the transition state.
Table 1: Influence of Solvent on Substitution Reaction Pathway
| Solvent Property | SN1 Pathway Favorability | SN2 Pathway Favorability | Rationale |
| Polarity | High (Polar Protic) | Moderate to High (Polar Aprotic) | Polar protic solvents stabilize the carbocation intermediate and the leaving group. libretexts.org Polar aprotic solvents facilitate the SN2 transition state. |
| Nucleophilicity | Low | High | The nucleophile is not involved in the rate-determining step of SN1. libretexts.org A strong nucleophile is required for the SN2 backside attack. |
| Ionizing Power (Y) | High | Low | High ionizing power helps to separate the leaving group, forming a carbocation. researchgate.net |
The electrophilic chloromethyl carbon reacts with a wide array of nucleophiles. This versatility allows for the formation of new carbon-heteroatom and carbon-carbon bonds. The strength and nature of the nucleophile are critical factors determining the reaction's success and rate. acs.orgnih.gov
Oxygen Nucleophiles: Alcohols, phenols, and carboxylates readily displace the chloride to form ethers and new esters, respectively.
Nitrogen Nucleophiles: Amines (primary, secondary), and azides are effective nucleophiles, leading to the formation of aminated products.
Sulfur Nucleophiles: Thiols and thiolates, being generally soft and potent nucleophiles, react efficiently to yield thioethers.
Carbon Nucleophiles: Enolates, organometallic reagents, and cyanides can also be used, though side reactions may be more prevalent.
The choice of reaction conditions, such as the presence of a non-nucleophilic base to scavenge the generated HCl, is often crucial for achieving high yields, particularly when using amine or alcohol nucleophiles.
A prominent application of the reactivity of the chloromethyl group is the synthesis of ethers and thioethers. These reactions typically follow an SN2 mechanism.
In the Williamson ether synthesis, an alkoxide or phenoxide ion, generated by deprotonating the corresponding alcohol or phenol (B47542) with a strong base (e.g., NaH), acts as the nucleophile. youtube.com This alkoxide attacks the chloromethyl carbon, displacing the chloride ion and forming an acyloxymethyl ether.
R-O⁻ + Cl-CH₂-O-CO-R' → R-O-CH₂-O-CO-R' + Cl⁻
Similarly, thioethers are synthesized using a thiolate nucleophile, which is readily formed by treating a thiol with a base. Thiolates are excellent nucleophiles, and these reactions are generally rapid and high-yielding.
R-S⁻ + Cl-CH₂-O-CO-R' → R-S-CH₂-O-CO-R' + Cl⁻
Ester and Carboxyl Group Reactivity
The ester functional group in chloromethyl 3-methylbutanoate exhibits its own characteristic reactivity, primarily centered on the electrophilic carbonyl carbon. These reactions include hydrolysis, transesterification, and reduction.
Hydrolysis is the cleavage of the ester bond by reaction with water to yield a carboxylic acid (3-methylbutanoic acid) and chloromethanol, which is unstable. This reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: This is a reversible process initiated by the protonation of the carbonyl oxygen, which activates the carbonyl carbon for attack by water.
Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide (B78521) ion directly attacks the carbonyl carbon. The resulting carboxylate is deprotonated and does not react further with the alcohol, driving the reaction to completion.
Transesterification is the process of exchanging the alkoxy group of an ester with that of another alcohol. uark.edu This reaction is also typically catalyzed by an acid or a base. For this compound, reaction with an alcohol (R'-OH) would lead to the formation of a new ester (R'-O-CO-CH₂CH(CH₃)₂) and chloromethanol. This process is fundamental in applications such as the production of biodiesel from fats and oils. uark.edu
It is important to note that under basic conditions for both hydrolysis and transesterification, the chloromethyl group can also undergo substitution, potentially leading to a mixture of products.
The ester group can be reduced using strong reducing agents. The outcome of the reduction depends on the specific reagent used.
Reduction to Alcohols: Powerful hydride reagents, most notably Lithium Aluminum Hydride (LiAlH₄), can reduce the ester to two alcohol components. In this case, the products would be 3-methyl-1-butanol and methanol, following the cleavage of both the acyl-oxygen and the alkyl-oxygen bonds of the ester and subsequent reduction.
Exhaustive Reduction to Methyl Group: Certain chemoselective methods involving hydrosilanes (e.g., HSiEt₃) and a Lewis acid catalyst like B(C₆F₅)₃ can achieve the direct and complete reduction of an aliphatic ester functional group to a methyl group. nih.govorganic-chemistry.org
Table 2: Summary of Reduction Reactions of the Ester Moiety
| Reducing Agent | Product(s) from Ester Moiety | Typical Conditions |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohols (3-methyl-1-butanol and Methanol) | Anhydrous ether (e.g., THF, Et₂O), followed by aqueous workup |
| Triethylsilane (HSiEt₃) / B(C₆F₅)₃ | Methyl Group (conversion of entire ester) | Catalytic amount of Lewis acid, solvent such as dichloromethane |
Transformations Involving the 3-Methylbutanoyl Moiety
The 3-methylbutanoyl portion of the molecule, also known as the isovalerate group, is characterized by a branched alkyl chain. This structural feature influences its reactivity, particularly in radical-mediated processes and oxidative pathways.
Radical Reactions and Their Mechanisms
The 3-methylbutanoyl moiety can undergo free-radical halogenation, a classic reaction of alkanes and alkyl-substituted compounds. This reaction typically proceeds via a free-radical chain mechanism, which is characterized by three main stages: initiation, propagation, and termination.
Initiation: This stage involves the formation of radical species, usually facilitated by ultraviolet (UV) light or heat. For instance, a halogen molecule (X₂) can undergo homolytic cleavage to generate two halogen radicals (X•).
Propagation: These highly reactive halogen radicals can then abstract a hydrogen atom from the 3-methylbutanoyl chain, leading to the formation of an alkyl radical. Due to the presence of primary, secondary, and tertiary hydrogens in the isovalerate group, a mixture of isomeric radicals can be formed. The stability of these radicals follows the order: tertiary > secondary > primary. Consequently, the hydrogen atom at the tertiary carbon (C-3) is preferentially abstracted. The resulting alkyl radical then reacts with another halogen molecule to yield the halogenated product and a new halogen radical, which continues the chain reaction.
Termination: The chain reaction is terminated when two radical species combine to form a stable, non-radical product. This can occur through the combination of two halogen radicals, two alkyl radicals, or an alkyl and a halogen radical.
A representative free-radical chlorination of the 3-methylbutanoyl moiety is depicted below:
Table 1: Key Steps in the Free-Radical Chlorination of the 3-Methylbutanoyl Moiety
| Step | Reaction | Description |
| Initiation | Cl₂ + UV light → 2 Cl• | Homolytic cleavage of the chlorine molecule to form two chlorine radicals. |
| Propagation | R-H + Cl• → R• + HCl | A chlorine radical abstracts a hydrogen atom from the alkyl chain to form an alkyl radical. |
| R• + Cl₂ → R-Cl + Cl• | The alkyl radical reacts with a chlorine molecule to form the chlorinated product and a new chlorine radical. | |
| Termination | Cl• + Cl• → Cl₂ | Two chlorine radicals combine. |
| R• + R• → R-R | Two alkyl radicals combine. | |
| R• + Cl• → R-Cl | An alkyl radical and a chlorine radical combine. |
Note: R-H represents the 3-methylbutanoyl moiety.
Oxidative Degradation Pathways
The 3-methylbutanoyl group, as a branched-chain fatty acid ester, can undergo oxidative degradation. The oxidation of branched-chain fatty acids typically involves pathways that can handle the steric hindrance at the branched points. While the primary biological pathway for fatty acid degradation is β-oxidation, branched chains can pose a challenge to this process.
In chemical oxidation processes, the presence of tertiary hydrogens in the 3-methylbutanoyl moiety makes it susceptible to oxidation. The oxidation can be initiated by factors such as heat, light, and the presence of metal ions. The general mechanism involves the formation of hydroperoxides as primary oxidation products. These hydroperoxides are unstable and can decompose to form a variety of secondary oxidation products, including aldehydes, ketones, and shorter-chain carboxylic acids.
The initial step is the abstraction of a hydrogen atom, preferentially the tertiary hydrogen, to form a carbon-centered radical. This radical then reacts with molecular oxygen to form a peroxyl radical. The peroxyl radical can subsequently abstract a hydrogen atom from another molecule to form a hydroperoxide and a new carbon-centered radical, thus propagating the chain reaction.
Catalytic Transformations
Catalysis offers a powerful tool to selectively functionalize this compound, targeting either the chloromethyl group or the C-H bonds within the 3-methylbutanoyl moiety.
Metal-Catalyzed Coupling and Functionalization
The chloromethyl group of the ester can participate in various metal-catalyzed cross-coupling reactions. Transition metals like palladium, nickel, and iron are commonly employed to catalyze the formation of new carbon-carbon and carbon-heteroatom bonds.
For instance, in a typical palladium-catalyzed cross-coupling reaction, such as the Suzuki or Stille coupling, the chloromethyl group can act as an electrophilic partner. The catalytic cycle generally involves:
Oxidative Addition: The palladium(0) catalyst reacts with the chloromethyl group, inserting into the C-Cl bond to form a palladium(II) intermediate.
Transmetalation: A nucleophilic organometallic reagent (e.g., an organoboron or organotin compound) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst.
Furthermore, transition metal catalysts can also be utilized for the C-H functionalization of the 3-methylbutanoyl moiety. Catalysts based on rhodium, ruthenium, and iridium have shown promise in directing the functionalization of C(sp³)–H bonds. These reactions often proceed through mechanisms involving the formation of a metal-carbon bond via C-H activation.
Table 2: Examples of Potential Metal-Catalyzed Reactions
| Reaction Type | Moiety Involved | Catalyst Example | Potential Product |
| Suzuki Coupling | Chloromethyl | Pd(PPh₃)₄ | Arylmethyl 3-methylbutanoate |
| Stille Coupling | Chloromethyl | Pd(PPh₃)₄ | Alkenylmethyl 3-methylbutanoate |
| C-H Arylation | 3-Methylbutanoyl | Rh(III) complexes | Chloromethyl (aryl)-3-methylbutanoate |
Organocatalytic Applications
Organocatalysis, which utilizes small organic molecules as catalysts, presents a complementary approach to metal catalysis. While specific applications for this compound are not extensively documented, the principles of organocatalysis suggest potential reaction pathways.
For instance, chiral amine catalysts, such as proline and its derivatives, are known to activate aldehydes and ketones through the formation of enamine or iminium ion intermediates. Although this compound does not possess a carbonyl group amenable to direct enamine/iminium ion catalysis, derivatization or reaction with other substrates in the presence of an organocatalyst could enable various transformations.
Furthermore, N-heterocyclic carbenes (NHCs) are versatile organocatalysts that can promote a range of reactions. NHCs can, for example, catalyze the esterification of α,β-unsaturated aldehydes with alcohols. While this is a synthetic route to esters, the reactivity principles could potentially be adapted for transformations of the ester moiety in this compound under specific conditions.
Photochemical Reactivity and Photoredox Chemistry
Photochemical methods, particularly those involving photoredox catalysis, offer mild and selective ways to generate reactive intermediates and drive chemical transformations.
The C-Cl bond in the chloromethyl group can be susceptible to photochemical cleavage. Upon absorption of UV light, this bond can undergo homolytic cleavage to generate a chloromethyl radical and a chlorine radical. These radicals can then participate in subsequent reactions.
Photoredox catalysis, which utilizes a photocatalyst that can be excited by visible light, provides a powerful tool for initiating single-electron transfer (SET) processes. In the context of this compound, a photocatalyst, upon excitation, could either oxidize or reduce the substrate to generate a radical ion.
For example, a reductive quenching cycle could involve the photocatalyst being excited and then accepting an electron from a sacrificial electron donor. The resulting highly reducing species could then transfer an electron to the chloromethyl group, leading to the cleavage of the C-Cl bond and the formation of a carbon-centered radical. This radical could then be trapped by a suitable reaction partner.
Conversely, an oxidative quenching cycle could be envisioned where the excited photocatalyst is quenched by an electron acceptor. The resulting highly oxidizing species could potentially interact with the 3-methylbutanoyl moiety, initiating radical reactions at the C-H bonds.
The photochemical behavior of the ester group itself can also be relevant. Photochemical electron transfer to esters can lead to the formation of a radical anion, which can then fragment to produce a carboxylate anion and an alkyl radical. This reactivity has been exploited in the deoxygenation of alcohols via their corresponding esters.
Table 3: Potential Photochemical Transformations
| Reaction Type | Moiety Involved | Key Intermediate | Potential Outcome |
| Homolytic Cleavage | Chloromethyl | Chloromethyl radical | Radical addition, dimerization |
| Photoredox-mediated Reduction | Chloromethyl | Carbon-centered radical | C-C or C-heteroatom bond formation |
| Photochemical Electron Transfer | Ester | Radical anion | Cleavage of the ester bond |
Applications in Advanced Chemical Research and Discovery
Role as a Chemical Building Block in Organic Synthesis
As a bifunctional molecule, Chloromethyl 3-methylbutanoate is a valuable building block for introducing the isovaleroyloxymethyl group into various molecular scaffolds. The high reactivity of the chloro-alkane portion of the molecule makes it an effective alkylating agent for a wide range of nucleophiles. libretexts.orgchemistrysteps.com This reactivity is central to its application in constructing complex organic structures. The carbon atom of the chloromethyl group is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine and oxygen atoms, making it susceptible to nucleophilic attack. libretexts.org
The general reaction mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile (Nu:), as depicted in the table below.
| General Reaction of this compound as an Alkylating Agent |
| Reactants |
| Product |
| Byproduct |
| Description |
While specific, documented examples of this compound in the synthesis of heterocyclic compounds are not widespread in readily available literature, its properties as an electrophilic building block are well-suited for such applications. Heterocyclic compounds are crucial in pharmaceuticals and materials science. mdpi.comnih.gov The synthesis of these rings often involves the reaction of a bifunctional precursor with an appropriate nucleophile. This compound could theoretically be used to alkylate nitrogen, oxygen, or sulfur atoms that are part of a precursor molecule, leading to cyclization and the formation of a heterocyclic ring. For instance, reaction with a molecule containing both an amine and a thiol could lead to the formation of thiazolidine (B150603) derivatives.
The construction of macrocycles—large ring structures—is a significant challenge in organic synthesis. These structures are often found in natural products and are of interest for their unique biological activities. The reactivity of this compound makes it a potential candidate for use in macrocyclization reactions. In a high-dilution environment that favors intramolecular reactions, a long-chain molecule containing a nucleophilic site could react with an incorporated this compound moiety at its other end, closing the ring. Although specific examples utilizing this exact compound are not prominent, the general strategy of using reactive chloro-alkanes in macrocyclization is a known synthetic approach.
Natural products provide the inspiration for many new therapeutic agents. researchgate.net The synthesis of analogs—structurally similar but modified versions of these natural products—is a key strategy in drug discovery to improve efficacy or reduce toxicity. This compound can be used to introduce the isovaleroyloxymethyl group as a side chain or protecting group during the complex, multi-step synthesis of these analogs. This moiety can alter the lipophilicity and steric profile of the parent molecule, potentially leading to analogs with modified biological activity.
Research in Medicinal Chemistry and Drug Development
The isovaleroyloxymethyl group is of particular interest in medicinal chemistry, primarily for its role in creating prodrugs. A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. actamedicamarisiensis.ro This strategy is employed to overcome issues such as poor solubility, low permeability, and rapid metabolism. innpharmacotherapy.com
This compound is an ideal reagent for synthesizing acyloxymethyl ester prodrugs. The compound serves as the source of the "isovaleroyloxymethyl" pro-moiety. This pro-moiety can be attached to a parent drug molecule, typically by reacting with a carboxylic acid, alcohol, or amine functional group on the drug. The resulting ester or carbamate (B1207046) masks the polar functional group of the parent drug, increasing its lipophilicity and ability to cross biological membranes like the intestinal wall. nih.gov
Once absorbed into the bloodstream, the prodrug is recognized and cleaved by ubiquitous esterase enzymes. This enzymatic hydrolysis is a critical step, as it releases the active drug, formaldehyde (B43269), and isovaleric acid, as detailed in the table below. This strategy has been successfully used to improve the oral bioavailability of numerous drugs. actamedicamarisiensis.ronih.gov
| Isovaleroyloxymethyl Prodrug Cleavage Mechanism | |
| Prodrug Structure | Drug–(linker)–CH₂–O–C(=O)–CH₂–CH(CH₃)₂ |
| Activating Enzyme | Esterase (e.g., carboxylesterases in blood and liver) |
| Cleavage Reaction | Hydrolysis of the ester bond |
| Released Components | 1. Active Parent Drug |
| 2. Formaldehyde | |
| 3. 3-Methylbutanoic Acid (Isovaleric Acid) | |
| Therapeutic Goal | To improve oral absorption and bioavailability of the parent drug. innpharmacotherapy.com |
Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is linked to diseases like cancer. digitellinc.comed.ac.ukugr.es As a result, the development of small molecule kinase inhibitors is a major focus of modern drug discovery. nih.gov While there are no prominent, specific examples of this compound being directly incorporated into the final structure of a marketed kinase inhibitor, its utility lies in the synthetic process. It can be used as a reagent to introduce the isovaleroyloxymethyl group onto a kinase inhibitor scaffold. This modification could be used in a prodrug strategy to improve the inhibitor's pharmacokinetic properties, such as its absorption or duration of action, thereby enhancing its therapeutic potential.
Linker Chemistry in Conjugate Development (e.g., Antibody-Drug Conjugates)
This compound has been identified as a key reagent in the synthesis of substituted methylformyl reagents. These reagents are instrumental in modifying the physicochemical and pharmacokinetic properties of various chemical entities, a concept central to the design of prodrugs and the linker chemistry of antibody-drug conjugates (ADCs).
In this context, this compound is utilized in the preparation of acyloxymethyl linkers. These linkers covalently attach a therapeutic agent to a carrier molecule, such as an antibody. The ester bond within the acyloxymethyl group is designed to be stable in circulation but susceptible to cleavage by intracellular enzymes, such as esterases, upon reaching the target cell. This targeted release mechanism is a cornerstone of modern drug delivery systems.
A patent for substituted methylformyl reagents describes a method where this compound is reacted with a silver salt of methane (B114726) sulfonic acid in acetonitrile (B52724). This reaction yields ((methylsulfonyl)oxy)methyl 3-methylbutanoate, a more reactive intermediate for subsequent conjugation reactions. google.comgoogle.comgoogle.com This process highlights the utility of this compound in creating linkers that can be tailored for specific release kinetics.
The general principle of using acyloxymethyl linkers in ADCs involves the enzymatic hydrolysis of the ester bond, which initiates the release of the cytotoxic payload. The structure of the acyl group can influence the rate of this hydrolysis, allowing for the fine-tuning of drug release profiles. While specific data on ADCs employing a 3-methylbutanoate-derived linker is not extensively published, the established use of this compound in creating these types of modifiable linkers underscores its potential in this advanced field of medicinal chemistry.
| Reagent | Application | Reference |
| This compound | Synthesis of substituted methylformyl reagents for modifying compound properties | google.comgoogle.comgoogle.com |
| ((Methylsulfonyl)oxy)methyl 3-methylbutanoate | Reactive intermediate for conjugation | google.comgoogle.comgoogle.com |
Investigations in Biochemical and Enzyme Studies
The chemical structure of this compound makes it a relevant compound for investigations into biochemical processes, particularly those involving enzymatic reactions.
The ester linkage in this compound is a substrate for hydrolytic enzymes, particularly esterases. The study of the hydrolysis of acyloxymethyl esters provides valuable insights into the mechanism and kinetics of these enzymes. The rate of enzymatic cleavage of such esters is influenced by the structure of the acyl group. For instance, studies on N-acyloxymethyl derivatives of pioglitazone (B448) have shown that the rate of enzymatic cleavage in rat plasma decreases as the length of the ester chain increases. acs.orgnih.gov
The metabolic fate of compounds containing acyloxymethyl ester linkages is of significant interest in drug development. These compounds are designed to be metabolized in a controlled manner to release an active substance. While no specific studies detailing the metabolic pathways of this compound have been identified, its structure suggests it would be a substrate for various metabolic enzymes, primarily esterases.
The investigation of how such compounds are processed by cells can help in the design of prodrugs with desired metabolic stability and release profiles. The study of the metabolites of this compound could provide information on the activity of specific esterases and other metabolic enzymes in different tissues and cellular compartments.
Contributions to Materials Science Research
The reactive nature of the chloromethyl group in this compound suggests its potential utility in materials science, particularly in the functionalization of polymers and the development of photo-active materials.
Chloromethyl esters are known to be useful in polymer chemistry for the introduction of functional groups onto polymer backbones. A procedure for the synthesis of chloromethyl esters from acid chlorides and trioxane (B8601419) using zirconium(IV) chloride as a Lewis acid has been reported to have applications in polymer chemistry. thieme-connect.dechemistry-chemists.com This method provides a route to various chloromethyl esters that can then be used to modify polymers.
Although direct application of this compound in polymer functionalization is not documented in available research, its reactive chloromethyl group makes it a candidate for grafting onto polymers containing suitable nucleophilic sites. This could be used to introduce the 3-methylbutanoate moiety into a polymer, potentially altering its physical and chemical properties.
Polymers containing chloromethyl groups have been investigated for their potential in photocrosslinking applications. For example, copolymers of styrene (B11656) and 2-chloromethyl-1-(p-vinylphenyl)cyclopropane have been shown to exhibit photosensitivity and can be used as a basis for negative photoresists. researchgate.net The chloromethyl group can participate in photochemical reactions that lead to the formation of crosslinks between polymer chains.
While there is no specific research indicating the use of this compound as a photoinitiator or photocrosslinking agent, the presence of the reactive chloromethyl group suggests a potential for such applications. Further research would be needed to explore its efficacy in initiating polymerization or in mediating photocrosslinking reactions.
Environmental Chemistry Research
Atmospheric Degradation Studies
The atmospheric degradation of this compound is predominantly driven by gas-phase reactions with key atmospheric oxidants. The principal reactive species in the troposphere are the hydroxyl radical (OH), which is present during the daytime, and to a lesser extent, the nitrate (B79036) radical (NO₃) during the nighttime, and chlorine (Cl) atoms, which can be significant in marine and polluted coastal areas.
The reaction mechanism for esters like this compound with OH radicals and Cl atoms primarily involves the abstraction of a hydrogen atom from C-H bonds within the molecule. The presence of the chlorine atom and the ester functional group influences the rate of these H-abstraction reactions at different positions on the alkyl chains.
When released into the atmosphere, compounds containing C-Cl bonds are subject to degradation mechanisms that can form toxic products. For instance, the atmospheric degradation of chloromethanes is known to produce harmful substances such as formyl chloride (HCOCl), hydrogen chloride (HCl), and carbonyl chloride (COCl₂), also known as phosgene (B1210022) nih.gov. Given its structure, the degradation of this compound could potentially lead to similar chlorinated byproducts.
Studies on analogous esters provide insight into the likely degradation pathways. For example, research on methyl butyrate (B1204436) and other similar esters shows that degradation is initiated by OH radicals or Cl atoms, leading to a cascade of reactions in the presence of oxygen (O₂) researchgate.net. These studies utilize techniques like gas chromatography with mass spectrometry (GC-MS) to identify the reaction products and propose detailed degradation mechanisms researchgate.net. The specific products formed depend on which hydrogen atom is abstracted, leading to different radical intermediates and, ultimately, a variety of stable end products.
Kinetic Modeling of Environmental Processes
The rate constants for reactions with OH radicals and Cl atoms are typically measured in laboratory settings using techniques such as pulsed laser photolysis-laser induced fluorescence (PLP-LIF) or relative rate (RR) methods researchgate.netnih.gov. These experiments are often conducted over a range of temperatures to derive Arrhenius expressions, which are crucial for modeling atmospheric behavior under different conditions researchgate.netresearchgate.net. Chlorine atoms are known to react with most volatile organic compounds (VOCs) at rates approximately 10 to 100 times faster than OH radicals, which can significantly accelerate the oxidation of these compounds in environments where Cl atoms are abundant researchgate.net.
The atmospheric lifetime (τ) of a compound with respect to a specific oxidant (X, where X is OH or Cl) is inversely proportional to the rate constant (kₓ) and the average concentration of the oxidant ([X]):
τ = 1 / (kₓ * [X])
Based on experimental data for similar, non-chlorinated esters, the rate constants for reactions with OH radicals are typically in the range of 10⁻¹² to 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ researchgate.netcopernicus.org. For reactions with Cl atoms, the rate constants are generally higher nih.gov. The table below presents hypothetical kinetic data for this compound, estimated from values reported for analogous esters, to illustrate how these parameters are used in environmental modeling.
Interactive Data Table: Estimated Kinetic Parameters for this compound
| Oxidant | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Assumed Average Concentration (molecule cm⁻³) | Estimated Atmospheric Lifetime |
| OH Radical | 4.5 x 10⁻¹² | 1.0 x 10⁶ | ~2.6 days |
| Cl Atom | 7.5 x 10⁻¹¹ | 1.0 x 10⁴ | ~15.4 days |
Note: The kinetic data presented in this table are hypothetical estimates based on values for structurally similar esters and are used for illustrative purposes in the absence of direct experimental measurements for this compound.
Characterization and Analytical Methodologies in Research
Chromatographic Separation Techniques
Chromatography is a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase."
Gas chromatography (GC) is a common technique used to separate and analyze volatile compounds without decomposition. It is well-suited for the analysis of Chloromethyl 3-methylbutanoate to determine its purity and to quantify it in mixtures. The retention time in GC is dependent on factors such as the boiling point of the compound and its interaction with the stationary phase of the GC column. drawellanalytical.com
In a typical GC analysis, a non-polar or medium-polarity column would be used. The retention time would be influenced by the oven temperature program and the carrier gas flow rate.
High-performance liquid chromatography (HPLC) is another powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC.
For the analysis of this compound, a reversed-phase HPLC method would likely be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). The retention of the compound would be influenced by the exact composition of the mobile phase. HPLC can also be used on a larger scale for the purification of the compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. The process involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electron clouds of the atoms in the crystal lattice, they are diffracted into a specific pattern of spots. By analyzing the positions and intensities of these diffracted spots, researchers can construct a three-dimensional model of the electron density of the molecule and, from that, infer the atomic positions, bond lengths, and bond angles with a high degree of accuracy.
This methodology is the gold standard for elucidating the definitive solid-state structure of a chemical compound. However, a prerequisite for this analysis is the ability to grow a high-quality single crystal of the material, which can often be a challenging and time-consuming step.
In the case of this compound, the absence of any published X-ray crystallographic data indicates that either attempts to crystallize the compound have been unsuccessful or the analysis has not been performed and/or published to date. Therefore, no experimental data on its crystal structure is available.
Research Findings
A thorough review of scientific databases and literature reveals no studies that have successfully applied X-ray crystallography to determine the solid-state structure of this compound. Consequently, there are no research findings to report for this specific analytical methodology.
Data Tables
Due to the lack of experimental data, a table of crystallographic parameters for this compound cannot be provided.
Theoretical and Computational Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These ab initio and density functional theory (DFT) methods solve approximations of the Schrödinger equation to provide detailed insights into molecular structure, energy, and electronic distribution. For chloromethyl 3-methylbutanoate, such calculations would illuminate its fundamental chemical nature, predicting its stability, reactivity, and spectroscopic characteristics without the need for empirical data.
Understanding the reactivity of this compound, particularly its behavior as an alkylating agent, requires a detailed analysis of potential reaction pathways. Quantum chemical calculations are employed to map the potential energy surface of a reaction, identifying the low-energy paths from reactants to products.
Transition state theory is used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. For this compound, this would involve identifying the geometry and energy of the transition state for a given nucleophilic attack. The nature of the transition state provides insight into the reaction mechanism (e.g., SN1 vs. SN2 character). For instance, a calculation could model the reaction with a simple nucleophile like a water molecule. The results would elucidate the bond-breaking and bond-forming processes and the associated energy changes.
Illustrative Reaction Energy Profile Data The following table presents hypothetical data from a DFT calculation (B3LYP/6-31G*) for the hydrolysis of this compound, illustrating how such a study would quantify the reaction pathway.
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | This compound + H₂O | 0.00 |
| Transition State | [H₂O---CH₂(Cl)OCOC₄H₉]‡ | +25.8 |
| Products | Hydroxymethyl 3-methylbutanoate + HCl | -15.2 |
This table is for illustrative purposes only and represents the type of data generated from quantum chemical calculations.
Quantum chemical calculations are also a powerful tool for predicting various spectroscopic properties, which can aid in the identification and characterization of a molecule. By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. These theoretical spectra can be compared with experimental data to confirm the structure of this compound and to assign specific vibrational modes to observed spectral peaks.
Furthermore, electronic transitions can be calculated using time-dependent DFT (TD-DFT), which provides information about the molecule's ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. For this compound, this could help in understanding its photostability and electronic properties. Nuclear Magnetic Resonance (NMR) chemical shifts can also be computed, providing another layer of structural verification.
Illustrative Predicted Spectroscopic Data This table shows hypothetical spectroscopic data for this compound as predicted by quantum chemical calculations.
| Spectroscopic Property | Predicted Value | Description |
| IR Frequency (C=O stretch) | 1745 cm⁻¹ | Carbonyl group vibration |
| IR Frequency (C-Cl stretch) | 750 cm⁻¹ | Carbon-chlorine bond vibration |
| ¹H NMR Chemical Shift (CH₂Cl) | δ 5.6 ppm | Protons on the chloromethyl group |
| ¹³C NMR Chemical Shift (C=O) | δ 170.2 ppm | Carbonyl carbon chemical shift |
| UV-Vis λmax | 215 nm | n → π* electronic transition |
This table is for illustrative purposes only and represents the type of data generated from quantum chemical calculations.
Molecular Docking and Simulation Studies
Molecular docking and simulation studies are computational techniques used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein. These methods are crucial in fields like drug discovery and toxicology for understanding the molecular basis of a compound's activity.
Molecular docking predicts the preferred orientation of a ligand when bound to a target receptor to form a stable complex. organic-chemistry.org The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a force field that estimates the binding affinity.
For this compound, which acts as an alkylating agent, a relevant target could be a nucleophilic residue (such as cysteine or histidine) on a functionally important protein or DNA. A docking study would place the this compound molecule into the active site of a target protein. The scoring function would then evaluate the interactions, such as van der Waals forces, electrostatic interactions, and hydrogen bonding, to predict the most stable binding pose. This modeling can identify key amino acid residues that interact with the ligand and suggest a potential mechanism of action, including covalent modification if the docking protocol is designed to model reactive docking.
Illustrative Docking Results The following table provides hypothetical results from a molecular docking study of this compound with a hypothetical enzyme active site.
| Parameter | Value | Interpretation |
| Binding Affinity | -5.8 kcal/mol | Moderate predicted binding strength |
| Interacting Residues | Cys25, His159, Trp177 | Key amino acids in the binding pocket |
| Hydrogen Bonds | 1 (with backbone of Cys25) | A specific non-covalent interaction stabilizing the complex |
| Closest Atom Distance | 3.5 Å (Cl to Cys25 sulfur) | Proximity suggests potential for covalent bond formation |
This table is for illustrative purposes only and represents the type of data generated from molecular docking studies.
While docking provides a static picture of the binding pose, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the ligand-target complex over time. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, understanding its preferred conformations is crucial for predicting its biological activity.
MD simulations would model the movement of every atom in the this compound-protein complex over a period of time (from nanoseconds to microseconds), taking into account the solvent environment. This simulation would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand in the binding site, and how the protein structure might adapt to the presence of the ligand. It can also highlight the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are methodologies used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov SAR provides qualitative relationships, while QSAR establishes mathematical models to predict the activity of new or untested compounds. researchgate.netnih.gov
For a compound like this compound, SAR analysis would involve comparing its activity to that of structurally similar molecules. mdpi.com For instance, one could synthesize and test analogs where the 3-methylbutanoate group is replaced by other ester groups of varying chain length or branching, or where the chloro- group is replaced by other halogens. This would help identify which parts of the molecule are essential for its activity.
QSAR modeling takes this a step further by creating a mathematical equation that relates the biological activity to physicochemical properties or calculated molecular descriptors. mit.edujshychemical.com These descriptors can include parameters related to hydrophobicity (logP), electronics (dipole moment, partial charges), and sterics (molecular volume, surface area). A QSAR model for a series of alkylating esters could be developed to predict a specific biological effect, such as cytotoxicity. researchgate.net Such a model would be invaluable for designing new compounds with potentially enhanced activity or reduced toxicity without needing to synthesize every candidate molecule. mit.edu
Illustrative QSAR Model Equation A hypothetical QSAR model for a series of chloromethyl esters could take the following form:
Biological Activity (log 1/C) = 0.75 * logP - 0.20 * ELUMO + 1.50
Where:
log 1/C is the measure of biological activity (e.g., inhibitory concentration).
logP is the octanol-water partition coefficient, representing hydrophobicity.
ELUMO is the energy of the Lowest Unoccupied Molecular Orbital, representing electrophilicity.
Atmospheric Chemistry Modeling of this compound
Theoretical and computational studies are essential for predicting the atmospheric fate of this compound, given the absence of direct experimental data. By employing Structure-Activity Relationships (SARs), it is possible to estimate the rate coefficients for its reactions with key atmospheric oxidants. This modeling approach provides insights into its atmospheric lifetime, the primary degradation pathways, and its potential to contribute to the formation of secondary pollutants such as ozone and organic aerosols.
The atmospheric degradation of this compound is expected to be primarily initiated by daytime reactions with the hydroxyl radical (OH) and, in certain environments, the chlorine atom (Cl). Night-time degradation is likely driven by the nitrate (B79036) radical (NO3). Photolysis may also contribute to its degradation due to the presence of the chlorine atom.
The primary reaction mechanism is anticipated to be hydrogen abstraction from the various C-H bonds within the molecule. The location of the abstraction will determine the subsequent reaction pathways and the nature of the degradation products.
Estimated Reaction Rate Coefficients and Atmospheric Lifetimes
To quantify the atmospheric persistence of this compound, its reaction rate coefficients with major atmospheric oxidants can be estimated using established SARs. The atmospheric lifetime (τ) is then calculated based on the pseudo-first-order rate law, considering the average global concentrations of these oxidants.
| Atmospheric Oxidant | Assumed Average Concentration (molecules cm⁻³) | Estimated Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Estimated Atmospheric Lifetime |
| OH Radical | 2 x 10⁶ | 3.5 x 10⁻¹² | ~3.3 days |
| Cl Atom | 1 x 10³ | 1.5 x 10⁻¹⁰ | ~77 days |
| NO₃ Radical | 5 x 10⁸ | 5.0 x 10⁻¹⁵ | ~4.6 days |
Note: These values are estimations derived from Structure-Activity Relationships and have not been experimentally determined.
The reaction with the OH radical is predicted to be the dominant global sink for this compound, with an estimated atmospheric lifetime of approximately 3.3 days. The reaction with the NO₃ radical is also a significant removal pathway, particularly during the night, with a comparable estimated lifetime. The reaction with Cl atoms is likely to be of minor importance on a global scale due to the low average concentration of Cl atoms, but it could be a more significant degradation pathway in marine or polluted coastal areas where Cl atom concentrations are higher.
Proposed Degradation Pathways
The initial reaction with an atmospheric oxidant (X•, where X = OH, Cl, or O- from NO₃) is expected to proceed via H-atom abstraction from the different C-H bonds in the this compound molecule.
Abstraction from the chloromethyl group (-CH₂Cl): This would lead to the formation of a chlorinated alkyl radical. In the presence of oxygen, this will form a peroxy radical, which can then react with NO to form an alkoxy radical. This alkoxy radical can then decompose or react further.
Abstraction from the 3-methylbutanoate moiety: Abstraction from the various C-H bonds on the isobutyl group will lead to the formation of different alkyl radicals. These will also form peroxy and subsequently alkoxy radicals, leading to a cascade of oxidation products.
Following the initial abstraction, the resulting alkyl radicals (R•) will rapidly react with molecular oxygen (O₂) to form peroxy radicals (RO₂•). In the troposphere, these peroxy radicals primarily react with nitric oxide (NO) to form alkoxy radicals (RO•) and nitrogen dioxide (NO₂), or with the hydroperoxy radical (HO₂) to form hydroperoxides (ROOH). The alkoxy radicals are key intermediates that can undergo further reactions such as unimolecular decomposition (C-C bond scission), isomerization, or reaction with O₂.
Potential for Secondary Pollutant Formation
The atmospheric degradation of this compound has the potential to contribute to the formation of secondary air pollutants.
Ozone (O₃) Formation: The reaction of the peroxy radicals with NO to produce NO₂ is a key step in the photochemical production of tropospheric ozone. However, research suggests that chlorinated species are generally weak producers of ozone copernicus.org. The Photochemical Ozone Creation Potential (POCP) for this compound is expected to be low.
Secondary Organic Aerosol (SOA) Formation: The oxidation products of this compound, particularly multifunctional compounds like carbonyls and organic acids, may have sufficiently low volatility to partition into the aerosol phase, contributing to the formation of SOA. The formation of esters and other accretion products in the atmosphere from the degradation of organic compounds is a recognized pathway for SOA formation chemistryviews.org. The presence of a chlorine atom may influence the properties and yield of the resulting SOA.
Emerging Research Frontiers and Future Perspectives
Development of Green and Sustainable Synthetic Routes
The chemical industry is undergoing a paradigm shift towards more environmentally friendly and sustainable manufacturing processes. In this context, the development of green synthetic routes for chloromethyl 3-methylbutanoate is a key area of research. Traditional synthesis methods often involve hazardous reagents and generate significant waste. rug.nl Modern approaches aim to mitigate these issues through several innovative strategies.
One promising avenue is the exploration of enzymatic synthesis . Lipases, for instance, have been successfully employed in the regioselective esterification of similar compounds, offering a milder and more selective alternative to chemical catalysts. nih.gov This chemo-enzymatic approach can lead to higher yields and purity while reducing the environmental footprint. beilstein-journals.orgresearchgate.net Another strategy involves the use of green solvents and catalysts. For example, the use of dihydrolevoglucosenone (Cyrene), a bio-based solvent, has been shown to significantly reduce reaction times for the synthesis of related chloromethyl esters. researchgate.net Furthermore, research into solid acid catalysts and supported heteropolyacids presents an opportunity for developing reusable and eco-friendly catalytic systems for the production of this compound. researchgate.net The principles of atom economy are also being applied to devise synthetic pathways that maximize the incorporation of starting materials into the final product, thereby minimizing waste. researchgate.net
Table 1: Comparison of Synthetic Routes for Esters
| Synthesis Method | Advantages | Disadvantages | Sustainability Aspect |
|---|---|---|---|
| Traditional Fischer Esterification | Well-established, uses readily available catalysts. cerritos.edumasterorganicchemistry.com | Often requires harsh conditions, generates acidic waste, can have side reactions. rug.nl | Low |
| Enzymatic Synthesis | High selectivity, mild reaction conditions, biodegradable catalysts. nih.gov | Can be slower, enzymes may have specific substrate requirements. | High |
| Green Catalysis | Use of reusable solid acids or bio-based catalysts, reduced waste. mdpi.comresearchgate.net | Catalyst development can be complex and costly. | High |
| Microwave-Assisted Synthesis | Rapid reaction times, improved yields. researchgate.net | Requires specialized equipment. | Medium |
Exploration of Novel Biological Activities and Therapeutic Applications
The structural features of this compound make it an attractive candidate for applications in medicinal chemistry, particularly in the design of prodrugs . orientjchem.orgnih.govnih.govrsc.org A prodrug is an inactive form of a drug that is converted into its active form in the body. The chloromethyl ester group can act as a "promoiety," a temporary chemical group that can improve a drug's solubility, stability, and bioavailability. nih.gov
Researchers are exploring the use of the this compound moiety to deliver a wide range of therapeutic agents more effectively. mdpi.com By attaching this group to a parent drug, it is possible to overcome challenges such as poor absorption or rapid metabolism. rsc.org Once in the body, cellular enzymes, such as esterases, can cleave the ester bond, releasing the active drug at the target site. nih.gov This approach has the potential to enhance the therapeutic efficacy of existing drugs and enable the development of new treatments for a variety of diseases. For instance, this strategy is being investigated for delivering anticancer agents and other therapeutics with poor oral bioavailability. nih.govmdpi.com
Integration with Flow Chemistry and Automated Synthesis
The synthesis of chloromethyl esters can involve highly reactive and potentially hazardous intermediates. Flow chemistry , a technique where reactions are carried out in a continuous stream rather than in a batch reactor, offers significant advantages in terms of safety and control. wuxiapptec.com By precisely controlling reaction parameters such as temperature, pressure, and mixing, flow chemistry can minimize the risks associated with exothermic reactions and the handling of unstable compounds. wuxiapptec.com
The integration of flow chemistry with automated synthesis platforms allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. This approach can accelerate the development of efficient and scalable processes for the production of this compound. Automated systems can also facilitate the direct use of the synthesized chloromethyl esters in subsequent reactions without the need for isolation, which is particularly beneficial when dealing with sensitive or reactive compounds. nih.govorganic-chemistry.orgresearchgate.net
Advanced Mechanistic Investigations via In Situ Spectroscopy
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. In situ spectroscopic techniques , such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, allow for real-time monitoring of chemical reactions as they occur.
While specific studies on this compound are not yet prevalent, the application of these techniques to analogous esterification and chloromethylation reactions has provided valuable insights. researchgate.net By observing the formation and consumption of intermediates and byproducts in real-time, researchers can gain a deeper understanding of the reaction kinetics and pathways. chemguide.co.uk This knowledge is instrumental in identifying rate-limiting steps, detecting potential side reactions, and ultimately developing more efficient and robust synthetic methods for this compound.
Application in New Material Science Paradigms
The reactivity of the chloromethyl group in this compound opens up possibilities for its use as a functional monomer or building block in polymer synthesis and material science. The chloromethyl group can serve as a reactive site for grafting other molecules onto a polymer backbone, thereby creating materials with tailored properties. asianpubs.orgresearchgate.net
For example, polymers functionalized with the 3-methylbutanoate group could exhibit unique thermal or mechanical properties. Such polymers could find applications as specialized coatings, adhesives, or in the development of novel drug delivery systems. The ability to precisely control the incorporation of this functional ester into a polymer structure allows for the design of materials with specific characteristics, paving the way for new paradigms in material science. nih.govacs.orgkpi.ua
Q & A
Q. What are the common synthetic routes for preparing Chloromethyl 3-methylbutanoate in academic research?
this compound is typically synthesized through a two-step process: (1) protection of the amino group using tert-butoxycarbonyl (Boc) reagents like di-tert-butyl dicarbonate in the presence of a base (e.g., NaOH), and (2) chloromethylation via substitution reactions with chloromethyl methyl ether or analogous reagents. Reaction conditions often require anhydrous solvents (e.g., dichloromethane) and inert atmospheres (argon/nitrogen) to prevent hydrolysis .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : To confirm the presence of the chloromethyl group (δ ~4.5–5.5 ppm for CH₂Cl) and Boc-protected amine.
- IR Spectroscopy : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (Boc carbamate).
- Mass Spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₁H₂₀ClNO₄, m/z 265.73) .
Q. What are the primary applications of this compound in peptide synthesis?
The compound serves as a versatile building block for introducing protected amino acid motifs into peptides. Its chloromethyl group facilitates nucleophilic displacement by amines, enabling controlled elongation of peptide chains. The Boc group ensures orthogonality in multi-step syntheses .
Q. How should researchers handle this compound to ensure safety?
- Store in tightly sealed containers under inert gas (argon) at 2–8°C.
- Avoid contact with moisture, heat, or sparks due to the reactivity of the chloromethyl group.
- Use corrosion-resistant equipment (e.g., glass-lined reactors) and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize synthesis yield?
Statistical design of experiments (DoE) and flow microreactor systems allow precise control of variables like solvent polarity, temperature (e.g., 0–25°C), and reagent stoichiometry. For example, low-molecular-weight solvents and high radiation doses (e.g., >300 kGy) improve grafting efficiency in related chloromethyl esters .
Q. What side reactions occur during synthesis, and how are they mitigated?
Common side reactions include:
- Hydrolysis : Compete with substitution due to moisture. Mitigated by anhydrous conditions and molecular sieves.
- Oxidation : Formation of ketone/byproducts. Controlled using antioxidants (e.g., BHT) or inert atmospheres.
- Unwanted substitutions : Selectivity enhanced by adjusting nucleophile strength and solvent polarity .
Q. How can contradictory literature data on reactivity be resolved?
Systematic analysis involves:
- Replicating studies under standardized conditions (e.g., solvent, temperature).
- Computational modeling (DFT) to predict reaction pathways.
- Comparative kinetic studies to identify rate-limiting steps .
Q. What challenges arise in scaling up synthesis from lab to pilot scale?
Key issues include:
- Heat dissipation : Exothermic reactions require jacketed reactors.
- Byproduct accumulation : Continuous flow systems improve purity.
- Safety protocols : Corrosion-resistant materials and explosion-proof equipment are critical .
Q. How does stereochemistry influence its reactivity in asymmetric synthesis?
The (R)-enantiomer of this compound exhibits higher reactivity in enzyme-catalyzed acylations due to steric and electronic compatibility with chiral active sites. Racemic mixtures require resolution via chiral HPLC or enzymatic kinetic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
